2-(2-Iodo-4-nitrophenyl)acetic Acid
Overview
Description
2-(2-Iodo-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as p-nitrophenylacetic acid, interact with enzymes like penicillin g acylase in organisms like escherichia coli .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other nitrobenzenes . Nitrobenzenes are known to interact with a variety of biological targets, often through the nitro group, which can participate in various chemical reactions.
Biochemical Pathways
Nitrobenzenes are known to participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that similar compounds can have varied pharmacokinetic properties depending on their specific structure and the organism in which they are studied .
Result of Action
Given its structural similarity to other nitrobenzenes, it may have similar effects, such as the potential to cause oxidative stress or other cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Iodo-4-nitrophenyl)acetic Acid. For instance, the compound’s stability may be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s efficacy may be influenced by factors such as pH, the presence of other compounds, and specific characteristics of the biological system in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-4-nitrophenyl)acetic acid typically involves the iodination of 4-nitrophenylacetic acid. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an acidic medium to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The key steps include nitration, iodination, and subsequent purification to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Iodo-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Nitrophenylacetic acid: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness: 2-(2-Iodo-4-nitrophenyl)acetic acid is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2-iodo-4-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNAALHVCXDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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